molecular formula C13H23NOSi B13471671 5-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline

5-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline

Cat. No.: B13471671
M. Wt: 237.41 g/mol
InChI Key: ZZHLSEISSYYQRP-UHFFFAOYSA-N
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Description

5-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a methylaniline core. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline typically involves the reaction of 2-methylaniline with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures (24-40°C) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and yield, often involving rigorous control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or organic solvents.

    Reduction: LiAlH₄ in ether or NaBH₄ in methanol.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols.

Scientific Research Applications

5-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline primarily involves the protection of hydroxyl groups through the formation of a stable silyl ether. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. The compound can be deprotected under acidic or basic conditions, allowing for the selective release of the hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline is unique due to its specific application in protecting aniline derivatives, which are common intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. Its stability and ease of deprotection make it a valuable tool in organic synthesis .

Properties

Molecular Formula

C13H23NOSi

Molecular Weight

237.41 g/mol

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxy-2-methylaniline

InChI

InChI=1S/C13H23NOSi/c1-10-7-8-11(9-12(10)14)15-16(5,6)13(2,3)4/h7-9H,14H2,1-6H3

InChI Key

ZZHLSEISSYYQRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)N

Origin of Product

United States

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